

# LiPF<sub>6</sub> phase diagram and thermodynamic properties

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## Compound of Interest

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An In-depth Technical Guide to the Phase Diagram and Thermodynamic Properties of **Lithium Hexafluorophosphate** (LiPF<sub>6</sub>)

## Introduction

**Lithium hexafluorophosphate** (LiPF<sub>6</sub>) is an inorganic compound that holds a critical position as the most common electrolyte salt in commercial lithium-ion batteries. Its widespread adoption is due to a favorable combination of properties, including good ionic conductivity, a wide electrochemical stability window, and the ability to form a stable solid electrolyte interphase (SEI) on graphite anodes. However, the thermal and chemical instability of LiPF<sub>6</sub> presents significant challenges to the safety, lifespan, and performance of lithium-ion batteries, particularly at elevated temperatures. A thorough understanding of its phase diagram and thermodynamic properties is therefore essential for researchers, scientists, and professionals involved in battery development and safety engineering. This guide provides a comprehensive overview of the core thermodynamic characteristics of LiPF<sub>6</sub>, its phase behavior, decomposition mechanisms, and the experimental protocols used for its characterization.

## Phase Diagram and Phase Transitions

The phase behavior of pure, solid LiPF<sub>6</sub> is relatively straightforward under anhydrous conditions. However, its interaction with solvents, which is critical for its application in batteries, results in more complex phase diagrams.

## Pure LiPF<sub>6</sub>

In a confined volume and under inert atmosphere, solid  $\text{LiPF}_6$  undergoes reversible melting at approximately 467 K (194 °C).<sup>[1]</sup> The decomposition of  $\text{LiPF}_6$  into solid lithium fluoride ( $\text{LiF}$ ) and gaseous phosphorus pentafluoride ( $\text{PF}_5$ ) begins around the melting point.<sup>[1]</sup> The pressure generated by the  $\text{PF}_5$  gas influences the decomposition temperature profile, making it dependent on the sample volume and size.<sup>[1]</sup>

## $\text{LiPF}_6$ in Solvents

The phase diagrams of  $\text{LiPF}_6$  in various organic carbonate solvents, which are essential for electrolyte formulation, have been studied. These diagrams are critical for determining the operational temperature range of lithium-ion batteries, especially at low temperatures where salt precipitation can occur. For instance, phase diagrams have been investigated for  $\text{LiPF}_6$  in solvents such as dimethyl carbonate (DMC), propylene carbonate (PC), and mixtures like ethylene carbonate (EC) and ethyl methyl carbonate (EMC).<sup>[2][3]</sup> The addition of  $\text{LiPF}_6$  to these solvents typically depresses the freezing point, but also defines a liquidus line above which the system is a single liquid phase and below which solid salt or solvent can precipitate.<sup>[2][3]</sup>

## Thermodynamic Properties

The thermodynamic properties of  $\text{LiPF}_6$  are fundamental to understanding its stability and reactivity. Key parameters have been determined through various calorimetric techniques.

Thermodynamic Property	Value	Conditions/Notes
Molar Mass	151.905 g/mol	
Melting Point	~467 K (194 °C)	Reversible melting in a confined volume.[1]
Heat of Melting ( $\Delta H_m$ )	$2.0 \pm 0.2$ kJ/mol	Determined by Accelerating Rate Calorimetry (ARC).[1]
Standard Molar Heat Capacity ( $C_p^\circ$ )	$152.2 \pm 0.3$ J/(K·mol)	At 298.15 K.[4][5]
Standard Molar Entropy ( $S^\circ$ )	$155.3 \pm 0.3$ J/(K·mol)	At 298.15 K.[4][5]
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )	$-2296 \pm 3$ kJ/mol	From elements in their standard state.[6]
Enthalpy of Decomposition ( $\Delta H_d$ )	$84.27 \pm 1.34$ kJ/mol	For the reaction $\text{LiPF}_6(\text{s}) \rightarrow \text{LiF}(\text{s}) + \text{PF}_5(\text{g})$ . [6]
Heat of Decomposition ( $\Delta U_r$ )	$60 \pm 5$ kJ/mol	At constant volume, determined by ARC.[1]

## Thermal Stability and Decomposition Mechanisms

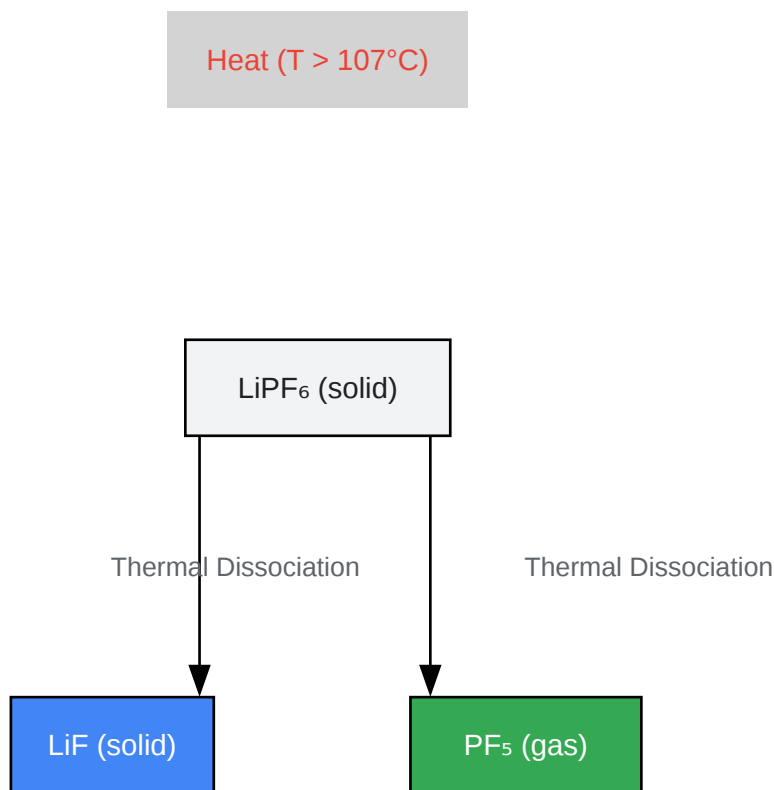
The thermal decomposition of  $\text{LiPF}_6$  is a critical factor in battery safety, as it can initiate exothermic reactions leading to thermal runaway. The decomposition pathway is highly dependent on the presence of impurities, particularly water, and interactions with electrolyte solvents.

### Decomposition of Pure $\text{LiPF}_6$

In a dry, inert atmosphere, pure  $\text{LiPF}_6$  is thermally stable up to approximately 107 °C (380 K). [7][8][9][10] Above this temperature, it undergoes a simple dissociation into solid lithium fluoride (LiF) and gaseous phosphorus pentafluoride ( $\text{PF}_5$ ). [7][8][9][11]

Reaction:  $\text{LiPF}_6(\text{s}) \rightleftharpoons \text{LiF}(\text{s}) + \text{PF}_5(\text{g})$  [10]

The forward reaction is endothermic.[1] The decomposition process can be observed as a single weight loss step in thermogravimetric analysis (TGA), with the remaining solid mass corresponding to LiF.[9]



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Thermal Decomposition of Pure LiPF<sub>6</sub>.

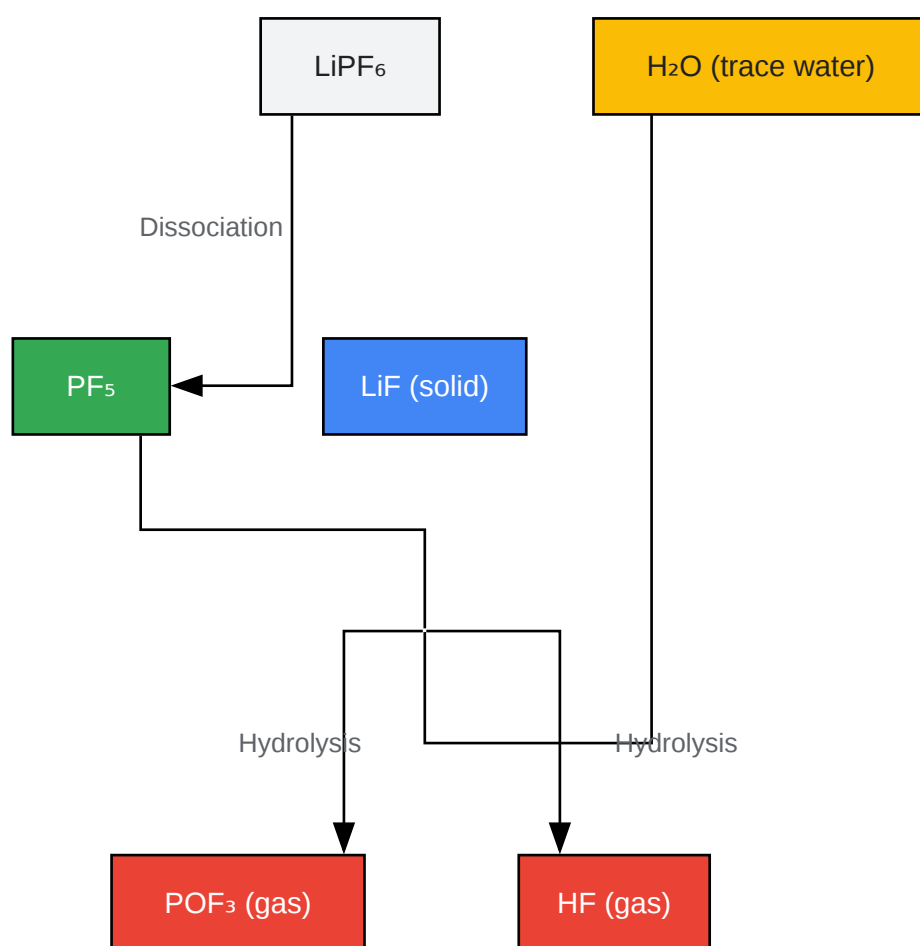
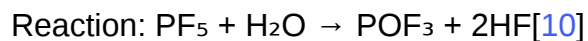
## Influence of Water (Hydrolysis)

LiPF<sub>6</sub> is extremely sensitive to moisture. The presence of even trace amounts of water significantly lowers its decomposition temperature and alters the reaction pathway.[7][8][9] LiPF<sub>6</sub> reacts with water to produce phosphorus oxyfluoride (POF<sub>3</sub>) and highly corrosive hydrofluoric acid (HF).[7][8][11][12]

Overall Reaction:  $\text{LiPF}_6 + \text{H}_2\text{O} \rightarrow \text{LiF} + \text{POF}_3 + 2\text{HF}$ [7]

This hydrolysis process is detrimental to battery performance as HF can attack the cathode material and other cell components, leading to capacity fade and increased impedance.[12]

The initial step is often considered to be the reaction of PF<sub>5</sub> (from LiPF<sub>6</sub> dissociation) with water.<sup>[10]</sup>



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Hydrolysis Pathway of LiPF<sub>6</sub>.

## Decomposition in Carbonate Electrolytes

In the presence of organic carbonate solvents (e.g., EC, DMC, DEC), the thermal decomposition of LiPF<sub>6</sub> is significantly more complex. It involves a series of reactions including hydrolysis, transesterification, and polymerization, leading to a wide range of products.<sup>[13][14][15]</sup> The decomposition can be autocatalytic, where initial decomposition products accelerate further reactions.<sup>[13][14]</sup>

Key steps and products include:

- Initial Dissociation:  $\text{LiPF}_6 \rightleftharpoons \text{LiF} + \text{PF}_5$
- $\text{PF}_5$ -Solvent Interaction: The Lewis acid  $\text{PF}_5$  reacts with carbonate solvents.
- Hydrolysis: Trace water leads to HF and  $\text{POF}_3$ .
- Autocatalysis: HF and other acidic species can catalyze the ring-opening polymerization of cyclic carbonates like EC.[\[13\]](#)[\[14\]](#)
- Product Formation: A variety of products are formed, including  $\text{CO}_2$ , alkyl fluorides (RF), ethers ( $\text{R}_2\text{O}$ ), and various fluorophosphates and fluorophosphoric acids.[\[13\]](#)[\[14\]](#)

## Experimental Protocols

The characterization of  $\text{LiPF}_6$ 's thermal properties relies on several key analytical techniques.

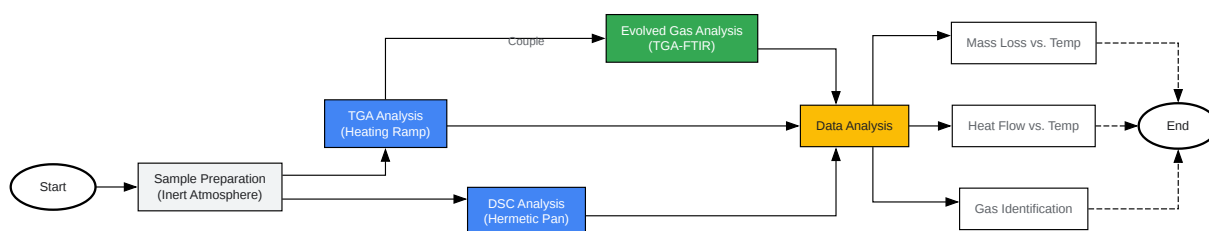
### Thermogravimetric Analysis (TGA)

- Objective: To determine the thermal stability and decomposition temperature of  $\text{LiPF}_6$  by measuring mass loss as a function of temperature.
- Methodology:
  - Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.[\[9\]](#)
  - Instrumentation: A high-precision thermogravimetric analyzer is used. For analysis of evolved gases, the TGA is often coupled online to a Fourier Transform Infrared (FTIR) spectrometer or a mass spectrometer (MS).[\[7\]](#)[\[9\]](#)
  - Experimental Conditions: A small, precisely weighed sample (typically 5-10 mg) of  $\text{LiPF}_6$  is placed in an alumina or platinum crucible. The sample is heated at a constant rate (e.g.,  $10\text{ }^\circ\text{C/min}$ ) under a continuous flow of a dry, inert carrier gas (e.g., argon or nitrogen).[\[7\]](#)[\[9\]](#)
  - Data Analysis: The mass loss is plotted against temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The residual

mass at the end of the experiment is compared to the theoretical mass of LiF to confirm the decomposition reaction.[9]

## Differential Scanning Calorimetry (DSC)

- Objective: To measure heat flow associated with phase transitions (like melting) and chemical reactions (like decomposition) as a function of temperature.
- Methodology:
  - Sample Preparation: Samples are hermetically sealed in pans inside an inert-atmosphere glovebox to prevent reaction with the environment and loss of volatile products.[9]
  - Instrumentation: A differential scanning calorimeter is used, which compares the heat flow to the sample and a reference pan.
  - Experimental Conditions: The sealed sample pan and an empty reference pan are heated at a controlled rate (e.g., 5-10 K/min).[15][16]
  - Data Analysis: The heat flow is plotted against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition reactions) are identified. The area under a peak is integrated to determine the enthalpy change ( $\Delta H$ ) of the transition or reaction.[15][16]



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Workflow for Thermal Analysis of  $\text{LiPF}_6$ .

## Fourier Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the gaseous products evolved during the thermal decomposition of  $\text{LiPF}_6$ .
- Methodology:
  - Coupling: The FTIR spectrometer is coupled to the outlet of a TGA instrument via a heated transfer line and gas cell to prevent condensation of products.[9]
  - Data Acquisition: As the sample is heated in the TGA, the evolved gases are continuously swept into the FTIR gas cell. FTIR spectra are collected at regular intervals throughout the temperature ramp.[9]
  - Data Analysis: The acquired spectra are compared with reference spectra from libraries to identify the gaseous species (e.g.,  $\text{PF}_5$ ,  $\text{POF}_3$ ,  $\text{HF}$ ,  $\text{CO}_2$ ). The intensity of characteristic absorption bands can be plotted against temperature to create evolution profiles for each gas.[7][9]

## Conclusion

The thermodynamic properties and phase behavior of  $\text{LiPF}_6$  are of paramount importance for the design and safety of lithium-ion batteries. While pure  $\text{LiPF}_6$  exhibits predictable thermal decomposition into  $\text{LiF}$  and  $\text{PF}_5$ , its instability is greatly exacerbated by the presence of moisture and its complex interactions with organic carbonate solvents. These reactions, which generate corrosive species like  $\text{HF}$  and can lead to exothermic events, underscore the necessity for stringent moisture control during battery manufacturing and the development of more stable electrolyte formulations. The experimental techniques outlined in this guide, particularly coupled methods like TGA-FTIR, are indispensable tools for characterizing the stability of  $\text{LiPF}_6$ -based electrolytes and for developing safer, next-generation energy storage systems.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heat capacity and thermodynamic functions of LiPF<sub>6</sub> | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability of LiPF<sub>6</sub> Salt and Li-ion Battery Electrolytes Containing LiPF<sub>6</sub> - UNT Digital Library [digital.library.unt.edu]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Stability of LiPF<sub>6</sub> Salt and Li-ion Battery Electrolytes Containing LiPF<sub>6</sub> (Journal Article) | OSTI.GOV [osti.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. "Thermal decomposition of LiPF<sub>6</sub>-based electrolytes for lithium-ion bat" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 14. Thermal Decomposition of LiPF<sub>6</sub>-Based Electrolytes for Lithium-Ion Batteries | Semantic Scholar [semanticscholar.org]
- 15. angelfire.com [angelfire.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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